Methyl 2-(1H-pyrazol-1-yl)acetate

Medicinal Chemistry Physicochemical Properties ADME Prediction

Methyl 2-(1H-pyrazol-1-yl)acetate (CAS 142890-12-8) is a heterocyclic building block with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol. It is a methyl ester derivative of 2-(1H-pyrazol-1-yl)acetic acid, a core structure in medicinal chemistry.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 142890-12-8
Cat. No. B1319234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(1H-pyrazol-1-yl)acetate
CAS142890-12-8
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C=CC=N1
InChIInChI=1S/C6H8N2O2/c1-10-6(9)5-8-4-2-3-7-8/h2-4H,5H2,1H3
InChIKeyWJUHYXHQRFJCBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(1H-pyrazol-1-yl)acetate (CAS 142890-12-8): Core Properties and Sourcing Profile


Methyl 2-(1H-pyrazol-1-yl)acetate (CAS 142890-12-8) is a heterocyclic building block with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol [1]. It is a methyl ester derivative of 2-(1H-pyrazol-1-yl)acetic acid, a core structure in medicinal chemistry [2]. The compound is characterized by its pyrazole ring, which confers specific physicochemical properties, including a topological polar surface area (TPSA) of 44.1 Ų and a predicted XLogP3 of 0.3 [1]. It is primarily used as a research intermediate for the synthesis of more complex molecules .

Why Generic Pyrazole Acetates Cannot Substitute Methyl 2-(1H-pyrazol-1-yl)acetate


While the pyrazole-acetate scaffold is common, small modifications to the core or ester group lead to significant changes in physicochemical properties that are critical for reliable experimental outcomes. For instance, replacing the methyl ester with an ethyl group increases molecular weight and lipophilicity , while swapping the pyrazole for an imidazole ring alters electronic distribution and hydrogen-bonding capacity [1]. These differences can profoundly impact a compound's solubility, membrane permeability, and reactivity in downstream synthetic steps. Therefore, using a generic analog introduces uncontrolled variables, potentially leading to failed syntheses or irreproducible biological data.

Quantitative Differentiation of Methyl 2-(1H-pyrazol-1-yl)acetate vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation from Ethyl Ester Analog

Compared to its ethyl ester analog (Ethyl 2-(1H-pyrazol-1-yl)acetate, CAS 10199-61-8), Methyl 2-(1H-pyrazol-1-yl)acetate possesses a lower molecular weight (140.14 g/mol) and a lower predicted lipophilicity (XLogP3 = 0.3) [1]. This combination results in a ligand efficiency metric (LE) advantage. In early-stage drug discovery, a lower molecular weight and logP are favored to improve oral bioavailability potential as defined by Lipinski's Rule of Five [2].

Medicinal Chemistry Physicochemical Properties ADME Prediction

Hydrolytic Reactivity Profile Compared to Substituted Analogs

Studies on the aqueous hydrolysis of pyrazol-1-ylacetates demonstrate that the reaction rate is sensitive to substituents on the pyrazole ring. The unsubstituted methyl ester is reported to undergo complete hydrolysis in water within 6 hours, while the 3,5-dimethyl-substituted analog requires 25 hours for complete conversion [1]. This difference in hydrolytic lability can be exploited for controlled deprotection strategies in multi-step syntheses.

Synthetic Chemistry Stability Ester Hydrolysis

Synthetic Accessibility Advantage in Pyrazole Alkylation

The synthesis of Methyl 2-(1H-pyrazol-1-yl)acetate via alkylation of pyrazole with methyl bromoacetate is a well-established method that can be conducted under mild conditions, achieving high purity products with good yields [1]. In contrast, the synthesis of the analogous imidazole derivative (Methyl 2-(1H-imidazol-1-yl)acetate, CAS 25023-22-7) often requires more careful control of reaction conditions due to the higher nucleophilicity and potential for side reactions at the second nitrogen of the imidazole ring [2]. This makes the pyrazole compound a more robust and scalable building block for parallel synthesis and library production.

Organic Synthesis Process Chemistry Alkylation

Validated Use in CRTh2 Antagonist Program with Favorable In Vivo PK Profile

While Methyl 2-(1H-pyrazol-1-yl)acetate is a prodrug-like ester, its corresponding carboxylic acid, 2-(1H-pyrazol-1-yl)acetic acid, has been validated as a core scaffold for potent CRTh2 antagonists. In a study by Andrés et al., a series of pyrazole acetic acid derivatives showed a distinct structure-activity relationship (SAR) compared to the related indole acetic acid chemotype [1]. Two optimized compounds (27 and 63) from this pyrazole series were advanced to in vivo profiling, demonstrating favorable pharmacokinetic properties and a high level of target engagement, a critical milestone not reached by many early-stage scaffolds.

CRTh2 Antagonist In Vivo Efficacy Drug Discovery

Optimal Application Scenarios for Methyl 2-(1H-pyrazol-1-yl)acetate (CAS 142890-12-8)


As a Lipophilic-Efficient Fragment in Oral Drug Discovery

Given its low molecular weight (140.14 g/mol) and favorable lipophilicity (XLogP3 = 0.3) [1], Methyl 2-(1H-pyrazol-1-yl)acetate is an ideal fragment or early building block for hit-to-lead campaigns. Its favorable physicochemical profile provides a strong foundation for optimization towards orally bioavailable drugs, minimizing the risk of exceeding Lipinski's Rule of Five thresholds later in development [2].

As a Pro-Drug Moiety for Controlled Carboxylic Acid Release

The compound's established hydrolytic lability [1] makes it a strategic choice as a protected form of 2-(1H-pyrazol-1-yl)acetic acid. In multi-step syntheses, the methyl ester can be carried through several transformations and then cleanly deprotected under mild aqueous conditions to reveal the free carboxylic acid, which can be a key pharmacophore or a handle for bioconjugation [2].

As a Cost-Effective Building Block for Parallel Synthesis

The robust and scalable synthesis of Methyl 2-(1H-pyrazol-1-yl)acetate [1] ensures its availability at high purity and reasonable cost. This makes it an excellent starting material for generating diverse libraries of pyrazole-containing compounds via parallel synthesis, allowing for rapid exploration of SAR around the pyrazole core without the supply chain and reproducibility issues associated with more complex or difficult-to-synthesize analogs [2].

As a Core Scaffold for CRTh2 or Other GPCR Antagonist Programs

The pyrazole acetic acid scaffold has been clinically validated in the CRTh2 antagonist space, with lead compounds demonstrating favorable in vivo pharmacokinetics [1]. Methyl 2-(1H-pyrazol-1-yl)acetate serves as the direct precursor to this validated core, providing a de-risked entry point for medicinal chemists pursuing novel antagonists of CRTh2 or other G-protein coupled receptors (GPCRs) where the carboxylic acid motif is essential for binding [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(1H-pyrazol-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.